3-Bromo-4-fluoro-2-methoxypyridine
Description
3-Bromo-4-fluoro-2-methoxypyridine (CAS: Not explicitly listed in evidence) is a halogenated pyridine derivative with a bromine atom at position 3, fluorine at position 4, and a methoxy group at position 2. While direct data on this compound are absent in the provided evidence, insights can be inferred from structurally similar pyridine derivatives (e.g., bromo-, fluoro-, and methoxy-substituted analogs) .
Properties
IUPAC Name |
3-bromo-4-fluoro-2-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWUVLPVWOLDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286750 | |
| Record name | Pyridine, 3-bromo-4-fluoro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256810-67-9 | |
| Record name | Pyridine, 3-bromo-4-fluoro-2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256810-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-bromo-4-fluoro-2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the bromination of 4-fluoro-2-methoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Products: Amino or thio derivatives of the pyridine ring.
Coupling Products: Biaryl compounds with various functional groups.
Oxidation Products: Pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
3-Bromo-4-fluoro-2-methoxypyridine is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As an intermediate in the synthesis of pharmaceutical agents, including potential drugs for treating various diseases.
Industry: In the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-bromo-4-fluoro-2-methoxypyridine with structurally related pyridine derivatives, emphasizing substituent effects on reactivity, stability, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position Effects :
- Fluorine vs. Methyl : Fluorine at C4 (as in the target compound) provides strong electron-withdrawing effects, enhancing reactivity in cross-coupling reactions compared to methyl-substituted analogs like 4-Bromo-2-methoxy-6-methylpyridine .
- Bromine Reactivity : Bromine at C3 (meta to methoxy) may facilitate nucleophilic aromatic substitution (SNAr) due to activation by the methoxy group, similar to 3-Bromo-5-fluoro-2-methoxypyridine .
Safety and Handling :
- Brominated pyridines (e.g., 2-Bromo-3-methylpyridine) require precautions against inhalation and skin contact, with first-aid measures including oxygen administration and avoiding mouth-to-mouth resuscitation . These guidelines likely extend to the target compound.
Carcinogenicity Correlations: While focuses on aminoazo dyes, it highlights that substituent positions influence carcinogenicity and protein-binding kinetics.
Synthetic Utility :
- The presence of both bromine and fluorine in the target compound suggests utility in synthesizing fluorinated pharmaceuticals, akin to 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine, a research intermediate .
Biological Activity
3-Bromo-4-fluoro-2-methoxypyridine is a heterocyclic compound characterized by a unique arrangement of bromine, fluorine, and methoxy substituents on a pyridine ring. This structure contributes to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molar mass of approximately 206.01 g/mol. The presence of bromine and fluorine enhances the compound's lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding interactions with biological targets, potentially influencing its pharmacological effects.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Potential : This compound has been explored as a precursor in the synthesis of pyridine nucleosides related to anticancer agents like 5-fluorouracil. Its structural similarity allows it to target similar pathways involved in cancer cell proliferation.
- Dopamine Receptor Interaction : Compounds derived from this structure have shown promise in targeting dopamine receptors, which are critical for treating various neurological disorders. This interaction suggests potential applications in managing conditions such as schizophrenia and Parkinson's disease.
- Cytochrome P450 Inhibition : Notably, this compound has been identified as an inhibitor of certain cytochrome P450 enzymes. This inhibition could significantly affect drug metabolism and pharmacokinetics when used alongside other therapeutic agents, necessitating careful consideration in polypharmacy scenarios.
Comparative Analysis
The following table compares this compound with structurally similar compounds, highlighting their unique properties and potential biological activities:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromo-5-fluoro-2-hydroxypyridine | Hydroxyl group instead of methoxy | Enhanced hydrogen bonding capabilities |
| 5-Fluoro-2-methoxy-3-methylpyridine | Methyl group at the 3-position | Potentially different biological activity due to steric effects |
| 4-Bromo-2-(difluoromethoxy)pyridine | Difluoromethoxy substituent | Increased lipophilicity and altered electronic properties |
| 5-Bromo-2-fluoro-4-methoxypyridine | Fluorine at the 2-position | Different reactivity patterns compared to the target compound |
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
- Antitumor Activity : A study focused on synthesizing novel derivatives of this compound demonstrated significant antitumor activity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.
- Neurological Applications : Research examining the compound's interaction with dopamine receptors indicated that it could modulate receptor activity effectively, providing insights into its application for treating dopamine-related disorders.
- Metabolic Studies : Investigations into its impact on cytochrome P450 enzymes revealed that this compound can alter drug metabolism rates, which is crucial for understanding its interactions with other medications and its overall safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
